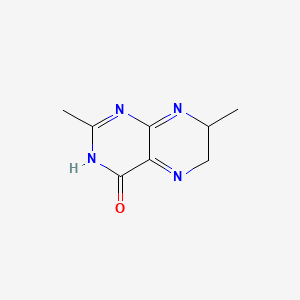
2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one is a useful research compound. Its molecular formula is C8H10N4O and its molecular weight is 178.195. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one is a heterocyclic compound belonging to the pteridine family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pteridine backbone with two methyl groups at positions 2 and 7. The presence of these substituents influences its solubility and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer progression. For instance, it exhibits significant inhibitory activity against polo-like kinase 1 (PLK1) and bromodomain-containing protein 4 (BRD4), both of which are critical in cell cycle regulation and cancer cell proliferation .
- Cytotoxicity : In vitro assays demonstrated that this compound has cytotoxic effects on various cancer cell lines including breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancer cells. The IC50 values for these cell lines were reported as low as 0.02 µM, indicating potent activity comparable to established chemotherapeutics like Methotrexate .
- Mechanism of Action : The compound triggers apoptosis in cancer cells by upregulating pro-apoptotic markers such as BAX and caspase-3 while downregulating the anti-apoptotic marker Bcl-2. This dual action leads to enhanced apoptotic signaling pathways that contribute to reduced tumor growth .
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
- Study on Breast Cancer Cells : A study evaluated the compound's effects on MDA-MB-231 cells. It was found that treatment led to significant cell cycle arrest at the G2/M phase, which is crucial for halting cancer cell proliferation. Flow cytometry analysis confirmed an increase in sub-G0/G1 populations indicative of apoptosis .
- Combination Therapies : Research indicated that combining this compound with DNA-damaging agents like doxorubicin enhanced the sensitivity of cancer cells to treatment. This synergistic effect was attributed to the compound's ability to inhibit BRD4 and PLK1 simultaneously, leading to increased apoptosis and reduced resistance to chemotherapy .
Data Table: Comparative Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 (Breast) | 0.02 | Induces apoptosis via BAX/caspase pathway |
| HT-29 (Colorectal) | 0.042 | Cell cycle arrest at G2/M phase | |
| U-937 (Renal) | 0.094 | Inhibition of PLK1 and BRD4 |
特性
IUPAC Name |
2,7-dimethyl-6,7-dihydro-3H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-4-3-9-6-7(10-4)11-5(2)12-8(6)13/h4H,3H2,1-2H3,(H,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTXBYSFGHNGLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C2C(=O)NC(=NC2=N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40668067 |
Source


|
| Record name | 2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40668067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124613-05-4 |
Source


|
| Record name | 2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40668067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













